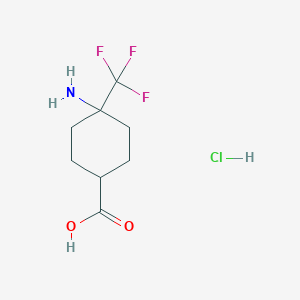

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride

Descripción

Background and Significance in Organofluorine Chemistry

Organofluorine chemistry has emerged as one of the most transformative fields in modern chemical science, fundamentally altering approaches to drug design, materials development, and synthetic methodology. The carbon-fluorine bond represents one of the strongest covalent bonds in organic chemistry, with an average bond dissociation energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength, combined with fluorine's unique electronegativity of 3.98 and its minimal steric footprint with a Van der Waals radius of only 1.47 Ångströms, creates opportunities for precise molecular modification that were previously unattainable.

The trifluoromethyl group specifically occupies a distinctive position within organofluorine chemistry due to its intermediate electronegativity between fluorine and chlorine atoms. This property enables trifluoromethyl-substituted compounds to exhibit enhanced acidity, as demonstrated by strong acids such as trifluoromethanesulfonic acid and trifluoroacetic acid, while simultaneously reducing basicity in compounds like trifluoroethanol. The pharmaceutical industry has recognized these properties, with approximately 20% of pharmaceuticals and 50% of agrochemicals now containing one or more fluorine atoms. Notable therapeutic agents incorporating trifluoromethyl groups include efavirenz for Human Immunodeficiency Virus treatment, fluoxetine for depression management, and celecoxib for anti-inflammatory applications.

The strategic incorporation of fluorine atoms addresses critical pharmaceutical challenges, particularly metabolic stability enhancement. The presence of electronegative fluorine atoms affects neighboring bond strengths, creating resistance to enzymatic degradation and extending therapeutic duration. Additionally, fluorination typically increases lipophilicity, facilitating improved membrane permeation and bioavailability while allowing precise adjustment of physicochemical properties such as acidity constants. Recent approvals by the United States Food and Drug Administration have included ten fluorine-containing drugs in a single year, including belzutifan for von Hippel-Lindau disease and sotorasib for non-small cell lung cancer, demonstrating the continued expansion of organofluorine applications in medicine.

Table 1: Fundamental Properties of Carbon-Fluorine Bonds Compared to Other Carbon-Halogen Bonds

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) | Van der Waals Radius (Å) | Electronegativity |

|---|---|---|---|---|

| Carbon-Fluorine | 480 | 1.4 | 1.47 | 3.98 |

| Carbon-Chlorine | 320 | 1.8 | 1.75 | 3.16 |

| Carbon-Bromine | 280 | 1.9 | 1.85 | 2.96 |

| Carbon-Iodine | 240 | 2.1 | 1.98 | 2.66 |

Historical Development of Trifluoromethylated Cyclohexane Derivatives

The development of trifluoromethylated cyclohexane derivatives represents a convergence of several major advances in organofluorine chemistry spanning multiple decades. The foundation for modern trifluoromethylation chemistry emerged from early investigations into hypervalent iodine chemistry, where researchers sought to develop stable electrophilic sources of trifluoromethyl groups. Initial attempts to introduce trifluoromethyl groups into lambda-3-iodane substrates using commercially available trifluoromethyltrimethylsilane in the presence of fluoride sources encountered significant challenges, including product degradation and formation of undesired byproducts such as trifluoromethyl iodide.

Breakthrough developments occurred when researchers discovered that 2-iodosylbenzoic acid could serve as an effective substrate for trifluoromethylation, as evidenced by Fluorine-19 Nuclear Magnetic Resonance signals at -35.7 parts per million. This discovery led to the successful isolation of trifluoromethylbenziodoxolone in 55% yield, establishing a reliable pathway for electrophilic trifluoromethylation. The evolution of these methodologies enabled the development of more sophisticated synthetic approaches, including the use of trichloro-isocyanuric acid as an exceptional chlorinating agent that simplified purification procedures by generating easily removable isocyanuric acid byproducts.

The specific synthesis of trifluoromethylated cyclohexane derivatives has benefited from advances in radical-mediated trifluoromethylation techniques. Recent research has demonstrated efficient copper-based systems for trifluoromethylation of unactivated methylenes under aqueous conditions using air- and moisture-tolerant reagents. These systems employ Grushin's reagent under broad-spectrum white-light irradiation, tolerating diverse functional groups including ketones, esters, nitriles, amides, alcohols, and carboxylic acids. Mechanistic studies revealed that carbon-hydrogen bond cleavage occurs via intermolecular hydrogen atom abstraction by trifluoromethyl radicals, with kinetic isotope effects of 5.4 confirming this process as the rate-determining step.

Complementary synthetic approaches have emerged through Diels-Alder cycloaddition methodologies, where Danishefsky's diene reacts with methyl 2-acetamidoacrylate to form bicyclic intermediates that undergo selective functional group manipulations. These processes achieve trifluoromethylation through halogen exchange or radical-mediated pathways, with representative synthetic routes achieving 75% yield for cycloaddition, 82% yield for ketone reduction, and 65% yield for trifluoromethylation steps. Industrial-scale production has been optimized through patent-protected processes emphasizing isomer separation and catalytic optimization, achieving trans-selectivity exceeding 90% purity through palladium-catalyzed amination.

Table 2: Evolution of Trifluoromethylation Methodologies for Cyclohexane Derivatives

| Time Period | Key Development | Methodology | Typical Yield | Reference Application |

|---|---|---|---|---|

| Early 1970s | Hypervalent Iodine Introduction | Electrophilic Transfer | 25-40% | Basic Trifluoromethylation |

| 1990s | Improved Iodane Chemistry | Optimized Electrophilic | 55% | Benziodoxolone Synthesis |

| 2000s | Radical Methodologies | Copper-Catalyzed | 60-75% | Unactivated Methylenes |

| 2010s | Cycloaddition Approaches | Diels-Alder Based | 75-82% | Bicyclic Intermediates |

| Present | Integrated Processes | Multi-Step Optimization | >90% | Industrial Production |

Research Objectives and Scientific Scope

Contemporary research objectives surrounding 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride encompass multiple interconnected scientific domains, reflecting the compound's potential as a versatile building block for advanced applications. Primary research focus centers on elucidating structure-activity relationships that govern the compound's interaction with biological targets, particularly through systematic modification of the cyclohexane backbone and functional group positioning. The presence of both amino and carboxylic acid functionalities provides multiple sites for chemical modification, enabling the development of sophisticated molecular architectures that leverage the unique properties of the trifluoromethyl substituent.

Mechanistic investigations constitute a crucial research objective, particularly regarding the conformational preferences and stereochemical outcomes of synthetic transformations. X-ray crystallographic studies of analogous compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, have revealed that stereoselective synthesis yields distinct diastereomers with varying receptor-binding affinities. For 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives, the trans-configuration, where amino and carboxylic acid groups occupy opposite faces of the cyclohexane ring, demonstrates enhanced metabolic stability and represents the preferred orientation for pharmaceutical applications. These structural considerations directly influence research strategies aimed at optimizing synthetic routes for specific stereochemical outcomes.

The expanding scope of nitrogen-trifluoromethylation research presents significant opportunities for investigating novel nitrogen-carbon trifluoromethyl motifs within heterocyclic frameworks. Recent developments in nitrogen-trifluoromethylation have demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts, along with improved membrane permeability characteristics. This research direction suggests that 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives could serve as precursors for constructing nitrogen-trifluoromethyl heterocycles with enhanced pharmaceutical profiles.

Synthetic methodology development represents another critical research objective, focusing on improving efficiency, selectivity, and environmental sustainability of trifluoromethylation processes. Recent advances in metal-free cascade reactions, such as trifluoromethyloximation-cyclization-elimination strategies using commercially available sodium trifluoromethanesulfinate and butyl nitrite, offer environmentally benign alternatives to traditional metal-catalyzed approaches. These developments align with green chemistry principles while maintaining high stereoselectivity and broad functional group compatibility.

Table 3: Current Research Objectives and Methodological Approaches

| Research Domain | Primary Objective | Methodological Approach | Expected Outcome | Scientific Impact |

|---|---|---|---|---|

| Structure-Activity Relationships | Optimize Biological Activity | Systematic Structural Modification | Enhanced Receptor Selectivity | Pharmaceutical Development |

| Stereochemical Control | Achieve Selective Synthesis | Advanced Catalytic Systems | >90% Diastereomeric Excess | Synthetic Methodology |

| Nitrogen-Trifluoromethylation | Expand Heterocycle Chemistry | Novel Nitrogen-Carbon Bond Formation | New Pharmaceutical Scaffolds | Medicinal Chemistry |

| Green Synthesis | Environmental Sustainability | Metal-Free Methodologies | Reduced Environmental Impact | Process Chemistry |

| Mechanistic Understanding | Elucidate Reaction Pathways | Spectroscopic and Kinetic Studies | Predictive Synthetic Models | Fundamental Science |

Propiedades

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14;/h5H,1-4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXFLDRFNITBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-76-7 | |

| Record name | 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride (CAS No. 1803571-76-7) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₈H₁₂F₃NO₂

- Molecular Weight : 211.18 g/mol

- IUPAC Name : 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

- CAS Number : 1803571-76-7

The trifluoromethyl group in this compound plays a critical role in enhancing its biological activity. The electron-withdrawing nature of the trifluoromethyl group can influence the compound's interaction with biological targets, potentially enhancing binding affinity and selectivity.

Inhibition of Enzymes

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, studies have shown that derivatives of trifluoromethyl-substituted compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease.

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Trifluoromethyl derivative | AChE | 10.4 |

| Trifluoromethyl derivative | BChE | 7.7 |

These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives with trifluoromethyl groups have shown cytotoxicity against breast cancer cell lines (MCF-7), indicating potential anticancer properties.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Trifluoromethyl derivative | MCF-7 | 15.0 |

| Control (Doxorubicin) | MCF-7 | 5.0 |

These results highlight the need for comprehensive cytotoxicity assessments for this compound.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of trifluoromethyl-containing compounds in models of neurodegeneration. The findings indicated that these compounds could mitigate oxidative stress and inflammation, suggesting a protective role against neuronal damage.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of similar compounds by measuring their ability to inhibit COX enzymes. The results demonstrated significant inhibition, indicating potential therapeutic applications in inflammatory diseases.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Pharmaceutical Development

The compound is being investigated as a potential building block for the synthesis of pharmaceuticals targeting various conditions, including:

- Neurological Disorders : Research indicates that compounds with trifluoromethyl groups can enhance the bioactivity of drugs aimed at neurological diseases due to their ability to modulate receptor activities .

- Antimicrobial Agents : The structural features of this compound may contribute to the development of novel antimicrobial agents, leveraging its unique trifluoromethyl group to improve efficacy against resistant strains .

2. Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to metabolic disorders. The trifluoromethyl group is known to influence the binding affinity and selectivity towards specific enzymes .

Materials Science Applications

1. Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and reduce flammability .

2. Coatings and Adhesives

Due to its unique chemical structure, 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride can be utilized in developing advanced coatings and adhesives that require enhanced durability and resistance to solvents and environmental factors .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized a series of antimicrobial agents using 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid as a key intermediate. The resulting compounds demonstrated significant activity against Gram-positive bacteria, highlighting the compound's potential in antibiotic development .

Case Study 2: Neurological Drug Development

Research conducted on compounds derived from this acid showed promising results in modulating neurotransmitter receptors, which could lead to advancements in treating conditions such as depression and anxiety disorders. The trifluoromethyl group was crucial in enhancing the pharmacological profile of these compounds .

Comparación Con Compuestos Similares

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

- Structure: (1r,4r)-methyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 100707-54-8).

- Key Differences : Replaces the carboxylic acid group with a methyl ester and lacks the CF₃ group.

- Molecular Weight : ~179.64 g/mol (estimated from base + HCl).

- Properties : The ester group increases lipophilicity, making it more suitable as a prodrug or intermediate in organic synthesis. The absence of CF₃ reduces metabolic stability compared to the main compound.

- Applications : Used as a reagent in peptide synthesis and heterocyclic chemistry .

1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

- Structure: 1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1344110-31-1).

- Key Differences: The amino and carboxylic acid groups are on adjacent carbons (positions 1 and 1 vs. 4 and 1 in the main compound).

- Molecular Weight : 211.18 g/mol (free acid form).

- Properties: The proximity of amino and carboxylic acid groups may alter acidity (pKa) and hydrogen-bonding capacity. The free acid form has lower solubility in polar solvents compared to the hydrochloride salt of the main compound.

- Hazards: Shares similar hazards (H302, H315, H319) due to amino and carboxylic acid functionalities .

trans-4-Aminocyclohexanol Hydrochloride

- Structure: trans-4-Aminocyclohexanol hydrochloride (CAS: 27489-62-9).

- Key Differences : Replaces the carboxylic acid and CF₃ groups with a hydroxyl (-OH) group.

- Molecular Weight : 151.63 g/mol (base + HCl).

- Properties : The hydroxyl group introduces polarity but reduces rigidity compared to the carboxylic acid. Melting point (108–113°C) suggests crystalline stability.

- Applications : Used in pharmaceutical intermediates and chiral resolution studies .

Physicochemical and Functional Group Analysis

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid HCl | C₈H₁₃ClF₃NO₂ | Carboxylic acid, amino, CF₃ | 247.64 | High solubility (HCl salt), metabolic stability |

| Methyl trans-4-Aminocyclohexanecarboxylate HCl | C₈H₁₄ClNO₂ | Methyl ester, amino | ~179.64 | Lipophilic, prodrug potential |

| 1-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | C₈H₁₂F₃NO₂ | Carboxylic acid, amino (adjacent), CF₃ | 211.18 | Altered acidity, lower solubility |

| trans-4-Aminocyclohexanol HCl | C₆H₁₄ClNO | Hydroxyl, amino | 151.63 | Polar, crystalline solid |

Q & A

Q. What are the recommended synthetic routes for 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of a suitably substituted cyclohexane precursor. Key steps include:

- Trifluoromethyl introduction : Use reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions to avoid side reactions .

- Amino group protection : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired interactions during cyclization .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or preparative HPLC with C18 columns to achieve >95% purity. Monitor impurities via LC-MS and adjust reaction stoichiometry using Design of Experiments (DoE) principles to optimize yield .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., CF₃ splitting patterns at ~110-120 ppm in ¹³C NMR; cyclohexane ring protons at 1.5–2.5 ppm) .

- Mass spectrometry : Confirm molecular weight (MW) via ESI-MS, expecting [M+H]⁺ at m/z corresponding to C₈H₁₂F₃NO₂·HCl (theoretical MW: ~253.65 g/mol).

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential HCl vapor release .

- Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .

- Waste disposal : Neutralize with sodium bicarbonate before incineration or chemical waste disposal per local regulations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or catalyst selection. To address this:

- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify optimal solvent-catalyst pairs. For example, polar aprotic solvents (DMF) may stabilize intermediates better than THF .

- Statistical analysis : Apply multivariate regression to historical yield data, isolating variables like temperature or stirring rate. Cross-validate with DoE to refine reaction conditions .

Q. What strategies are effective for studying the stereochemical stability of the cyclohexane ring under varying pH conditions?

Methodological Answer:

- Dynamic NMR : Monitor ring-flipping kinetics at different pH levels (e.g., 1–12) to assess conformational stability. Acidic conditions may protonate the amino group, locking the chair conformation .

- Molecular dynamics simulations : Use AMBER or GROMACS to predict ring flexibility. Compare simulation-derived activation energies with experimental data to validate models .

Q. How can researchers optimize solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes. Measure solubility via nephelometry and correlate with Hansen solubility parameters .

- pH adjustment : The hydrochloride salt enhances aqueous solubility at neutral pH. For acidic buffers (pH <5), consider freebase conversion via ion-exchange resins .

Q. What methodologies are recommended for analyzing degradation products during long-term stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂).

- HPLC-MS/MS : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate degradants. Identify fragments via collision-induced dissociation (CID) and compare with synthetic standards .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s melting point be resolved?

Methodological Answer:

- Calibration checks : Verify DSC/TGA equipment with reference standards (e.g., indium).

- Sample purity : Reanalyze via HPLC; impurities >1% can depress melting points. Recrystallize and repeat measurements under inert atmosphere .

- Inter-lab validation : Collaborate with independent labs using identical protocols to confirm reproducibility .

Methodological Innovation

Q. What advanced techniques can elucidate the role of the trifluoromethyl group in modulating biological activity?

Methodological Answer:

- Isotopic labeling : Synthesize ¹⁹F-labeled analogs for NMR-based binding studies with target proteins.

- Free-energy perturbation (FEP) : Compute relative binding affinities of CF₃ vs. CH₃ derivatives to identify hydrophobic interaction hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.